molecular formula C3H6N2OS B14423999 2-Sulfinylimidazolidine CAS No. 85150-75-0

2-Sulfinylimidazolidine

Cat. No.: B14423999
CAS No.: 85150-75-0
M. Wt: 118.16 g/mol
InChI Key: QDJCSWWLZCINJU-UHFFFAOYSA-N
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Description

2-Sulfinylimidazolidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Sulfinylimidazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of imidazolidine derivatives with sulfur-containing reagents. For instance, the reaction of imidazolidine-2-thione with an oxidizing agent can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions: 2-Sulfinylimidazolidine can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfone derivatives.

    Reduction: Conversion back to imidazolidine-2-thione.

    Substitution: Reactions with nucleophiles or electrophiles to introduce different substituents on the ring.

Common Reagents and Conditions:

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Imidazolidine-2-thione.

    Substitution: Various substituted imidazolidine derivatives depending on the reagents used.

Scientific Research Applications

2-Sulfinylimidazolidine has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-Sulfinylimidazolidine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with the synthesis of essential biomolecules in microorganisms. The exact molecular targets and pathways can vary depending on the specific application and the organism or system being studied .

Comparison with Similar Compounds

Uniqueness: 2-Sulfinylimidazolidine is unique due to its specific sulfur oxidation state and the resulting chemical properties. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.

Q & A

Basic Research Questions

Q. How can researchers design reproducible synthetic routes for 2-Sulfinylimidazolidine?

  • Methodological Answer : Synthesizing this compound requires precise control of sulfinyl group incorporation and imidazolidine ring stability. Begin by optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions like sulfoxide decomposition. Use NMR spectroscopy (e.g., 1^1H, 13^13C) to confirm intermediate structures and monitor stereochemical outcomes. For reproducibility, document all procedural details, including purification methods (e.g., column chromatography gradients, recrystallization solvents) and stoichiometric ratios .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer : Combine multiple techniques:

  • Chiral HPLC or polarimetry to assess enantiomeric excess, critical given the sulfinyl group’s stereochemical influence.
  • Mass spectrometry (MS) and elemental analysis to verify molecular composition.
  • X-ray crystallography for unambiguous structural confirmation, particularly to resolve sulfoxide geometry .
    • Note: Cross-validate results with independent methods to address instrumental limitations (e.g., NMR signal overlap) .

Q. How does this compound’s stability vary under different experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and light exposure. For example:

  • Thermogravimetric analysis (TGA) to assess thermal degradation thresholds.
  • UV-Vis spectroscopy to monitor photolytic decomposition kinetics.
  • Store samples in inert atmospheres (e.g., argon) and amber vials to mitigate oxidation and light-induced racemization .

Q. What are the key considerations for using this compound in asymmetric catalysis?

  • Methodological Answer : Evaluate its role as a chiral auxiliary or catalyst by:

  • Screening substrate scope (e.g., ketones vs. aldehydes) to determine enantioselectivity trends.
  • Comparing turnover numbers (TON) and enantiomeric excess (ee) under varying catalytic loads.
  • Employing kinetic studies (e.g., Eyring plots) to elucidate activation parameters and mechanistic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanistic pathways involving this compound?

  • Methodological Answer : Address discrepancies using:

  • Isotopic labeling experiments (e.g., 18^{18}O in sulfinyl groups) to track oxygen transfer pathways.
  • Computational modeling (DFT, MD simulations) to compare proposed transition states with experimental data.
  • Replicate conflicting studies with controlled variables (e.g., solvent purity, catalyst batch) to isolate confounding factors .

Q. What are the challenges in quantifying this compound’s enantiomeric excess in complex matrices?

  • Methodological Answer : Overcome matrix interference by:

  • Derivatizing the compound with chiral derivatizing agents (CDAs) to enhance chromatographic resolution.
  • Using 2D NMR techniques (e.g., NOESY) to distinguish enantiomers in situ.
  • Validating methods with spiked recovery experiments to ensure accuracy in biological or environmental samples .

Q. How can computational methods guide the design of this compound derivatives with improved properties?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to predict:

  • Steric and electronic effects of substituents on sulfinyl group reactivity.
  • Solubility and bioavailability via logP calculations.
  • Validate predictions with parallel synthesis and high-throughput screening (HTS) .

Q. What strategies mitigate bias when interpreting contradictory data on this compound’s biological activity?

  • Methodological Answer : Implement blinded analysis and independent replication :

  • Use third-party labs to re-test activity assays (e.g., enzyme inhibition).
  • Apply meta-analysis frameworks (e.g., PRISMA guidelines) to systematically evaluate publication bias.
  • Disclose all raw datasets and statistical code to enable peer validation .

Q. Data Presentation and Reproducibility

  • Tables : Include detailed reaction optimization data (e.g., yield vs. temperature/pH).
  • Figures : Use comparative chromatograms (HPLC) to illustrate enantiomeric separation efficiency.
  • Supporting Information : Provide crystallographic data (CIF files), spectral raw data, and computational input files .

Q. Critical Evaluation of Sources

  • Prioritize peer-reviewed journals adhering to Beilstein or ACS guidelines for experimental rigor .
  • Cross-reference findings with independent studies to address potential conflicts of interest .

Properties

CAS No.

85150-75-0

Molecular Formula

C3H6N2OS

Molecular Weight

118.16 g/mol

IUPAC Name

2-sulfinylimidazolidine

InChI

InChI=1S/C3H6N2OS/c6-7-3-4-1-2-5-3/h4-5H,1-2H2

InChI Key

QDJCSWWLZCINJU-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=S=O)N1

Origin of Product

United States

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